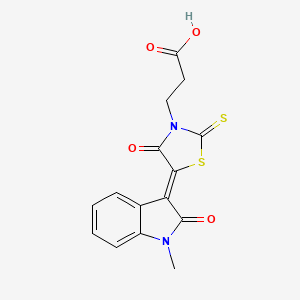
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a multifaceted compound exhibiting significant potential across various scientific realms including chemistry, biology, medicine, and industry. This compound, characterized by its complex molecular structure, presents a unique array of functional groups, making it a subject of interest for extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic synthesis processes. Key steps may include:
Formation of the indolinone core: : Starting from an appropriate aniline derivative, intramolecular cyclization reactions can be employed under acidic or basic conditions.
Thioxothiazolidine ring construction: : Reaction of intermediates with thiourea or equivalent sulfur-donating reagents under controlled conditions.
Linkage via propanoic acid chain: : Final coupling with a propanoic acid derivative under dehydration conditions to yield the target compound.
Industrial Production Methods
While specific details of large-scale industrial production are proprietary, it generally mirrors laboratory synthesis with optimization for yield, purity, and cost-effectiveness. Use of catalysts, efficient solvent systems, and continuous processing methods are typical features.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative transformations, leading to sulfoxides or sulfone derivatives.
Reduction: : Reductive amination or hydrogenation may modify the functional groups, impacting its biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions are feasible at different sites of the molecule.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide, potassium permanganate.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles like amines or alcohols.
Major Products
Sulfone derivatives from oxidation.
Alkylated or aminated compounds from substitution reactions.
Scientific Research Applications
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis and a model substrate in mechanistic studies.
Biology
It has potential as an enzyme inhibitor due to its structural analogy to biological substrates, making it a candidate for biochemical assays.
Medicine
Studies have explored its role as an anti-inflammatory agent and its potential efficacy in anticancer therapies due to its ability to interact with specific molecular targets.
Industry
Applications extend to materials science, where its structural properties contribute to the development of novel polymers and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its action mechanism may involve binding to active sites, thereby inhibiting or modulating the activity of the target molecules. Pathways influenced by this compound could include enzymatic cascades or receptor-mediated signaling pathways.
Comparison with Similar Compounds
When compared to other thioxothiazolidinone derivatives:
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: stands out due to its specific propanoic acid linkage, which may enhance its solubility and bioavailability.
Similar Compounds
Thiazolidinedione derivatives.
Indolinone-based compounds.
Properties
IUPAC Name |
3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDZFOBJOYSFA-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2573628.png)
![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2573634.png)
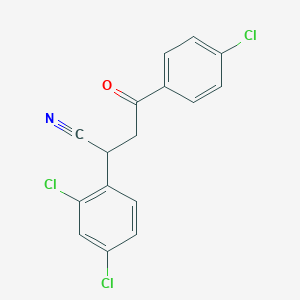
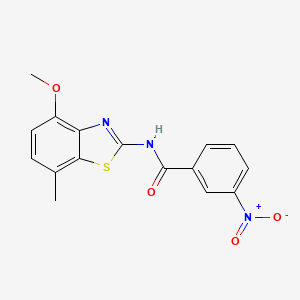
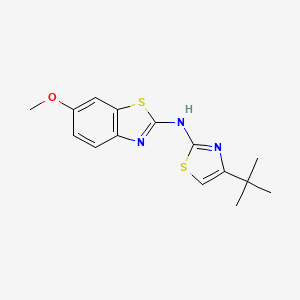
![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2573644.png)
![N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)
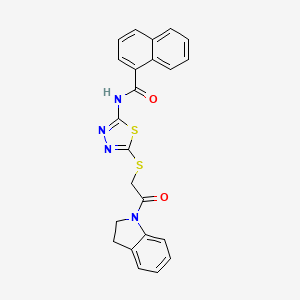
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)
![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)
